1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butyl group at the first position, an iodine atom at the fourth position, and a propoxymethyl group at the fifth position
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a strong base like sodium hydride.
Iodination: The iodine atom can be introduced through electrophilic substitution using iodine or an iodine-containing reagent.
Addition of the Propoxymethyl Group: The propoxymethyl group can be added via nucleophilic substitution using a suitable propoxymethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxymethyl group may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-chloro-5-(propoxymethyl)-1H-pyrazole
- 1-butyl-4-bromo-5-(propoxymethyl)-1H-pyrazole
- 1-butyl-4-fluoro-5-(propoxymethyl)-1H-pyrazole
Uniqueness
1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties.
Properties
IUPAC Name |
1-butyl-4-iodo-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-3-5-6-14-11(9-15-7-4-2)10(12)8-13-14/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGVNTUQQKJMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)COCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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